Cas no 54378-87-9 (1,1-Cyclopentanedicarboxylic acid 1-ethyl ester)

1,1-Cyclopentanedicarboxylic acid 1-ethyl ester is a versatile cyclic diacid monoester with applications in organic synthesis and pharmaceutical intermediates. Its structure features a cyclopentane ring substituted with two carboxyl groups, one of which is esterified with ethanol, enhancing solubility and reactivity in certain synthetic pathways. This compound is particularly useful in the preparation of fine chemicals, where selective esterification and further functionalization are required. Its stability under mild conditions and compatibility with various reagents make it a practical choice for researchers developing complex molecular architectures. The product is typically supplied in high purity to ensure consistent performance in synthetic applications.
1,1-Cyclopentanedicarboxylic acid 1-ethyl ester structure
54378-87-9 structure
Product Name:1,1-Cyclopentanedicarboxylic acid 1-ethyl ester
CAS No:54378-87-9
MF:C9H14O4
MW:186.205063343048
MDL:MFCD20484499
CID:1588653
PubChem ID:54313238
Update Time:2025-06-07

1,1-Cyclopentanedicarboxylic acid 1-ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,1-Cyclopentanedicarboxylic acid, monoethyl ester
    • 1-ethoxycarbonylcyclopentane-1-carboxylate
    • 1-(ethoxycarbonyl)cyclopentane carboxylic acid
    • 1,1-Cyclopentandicarbonsaeure-monoethylester
    • 1,1-Cyclopentanedicarboxylic acid 1-ethyl ester
    • monoethyl cyclopentanedicarboxylate
    • SCHEMBL7369559
    • AB89689
    • 1-ethoxycarbonylcyclopentane-1-carboxylic acid
    • 1,1-cyclopentanedicarboxylic acid monoethyl ester
    • DB-215738
    • 1,1-Cyclopentanedicarboxylicacid1-ethylester
    • EN300-224940
    • 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid
    • 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid
    • C78293
    • 54378-87-9
    • SMIYHPHDBDKZTR-UHFFFAOYSA-N
    • MDL: MFCD20484499
    • Inchi: 1S/C9H14O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H,10,11)
    • InChI Key: SMIYHPHDBDKZTR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(C(=O)O)CCCC1)=O

Computed Properties

  • Exact Mass: 185.08100
  • Monoisotopic Mass: 186.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6A^2
  • XLogP3: 1.6

Experimental Properties

  • Melting Point: NA
  • Boiling Point: 294.1±23.0 °C at 760 mmHg
  • Flash Point: 113.9±16.1 °C
  • PSA: 66.43000
  • LogP: -0.14020
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

1,1-Cyclopentanedicarboxylic acid 1-ethyl ester Security Information

1,1-Cyclopentanedicarboxylic acid 1-ethyl ester Pricemore >>

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1,1-Cyclopentanedicarboxylic acid 1-ethyl ester Production Method

Additional information on 1,1-Cyclopentanedicarboxylic acid 1-ethyl ester

Introduction to 1,1-Cyclopentanedicarboxylic acid 1-ethyl ester (CAS No. 54378-87-9)

1,1-Cyclopentanedicarboxylic acid 1-ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 54378-87-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of cycloalkane dicarboxylic esters, characterized by its cyclopentane ring substituted with two carboxylic acid groups, one of which is esterified with an ethyl group. The unique structural framework of this molecule imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular structure of 1,1-cyclopentanedicarboxylic acid 1-ethyl ester consists of a five-membered cycloalkane ring, which is a common motif in many biologically active molecules due to its ability to mimic natural steroidal structures. The presence of two carboxylic acid functionalities at the 1-position of the cyclopentane ring enhances its reactivity, making it a versatile building block for the synthesis of more complex molecules. The esterification at the other carboxyl group introduces additional functional diversity, allowing for further chemical modifications through hydrolysis or transesterification reactions.

In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. 1,1-Cyclopentanedicarboxylic acid 1-ethyl ester has been explored as a precursor in the synthesis of various pharmacologically relevant molecules. Its structural features make it a promising candidate for designing inhibitors targeting specific enzymatic pathways involved in metabolic disorders and inflammatory diseases. The cyclopentane core is particularly relevant in drug design due to its stability and compatibility with biological systems, while the ester group provides a handle for further derivatization.

One of the most compelling aspects of 1,1-cyclopentanedicarboxylic acid 1-ethyl ester is its utility in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug discovery, with many approved drugs featuring complex cyclic structures that interact with biological targets in unique ways. The carboxylic acid and ester functionalities in this compound allow for facile introduction of nitrogen atoms into the framework through condensation reactions, leading to pyrrolidines, piperidines, and other nitrogen-containing heterocycles that are known to exhibit diverse biological activities.

Recent advancements in computational chemistry have further highlighted the potential of 1,1-cyclopentanedicarboxylic acid 1-ethyl ester as a scaffold for drug development. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with protein targets by fitting into specific binding pockets. These studies have identified key pharmacophoric elements within the molecule that contribute to its binding affinity and selectivity. Such insights are crucial for optimizing lead compounds and improving their efficacy while minimizing off-target effects.

The synthesis of 1,1-cyclopentanedicarboxylic acid 1-ethyl ester typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by esterification steps to introduce the ethyl ester group. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing the need for harsh reagents and minimizing waste generation. These green chemistry approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The chemical properties of 1,1-cyclopentanedicarboxylic acid 1-ethyl ester also make it a valuable tool in material science applications beyond pharmaceuticals. Its ability to form stable complexes with metals and other small molecules has been explored in areas such as catalysis and polymer chemistry. For instance, coordination complexes derived from this compound have shown promise as catalysts for organic transformations due to their unique electronic properties.

In conclusion, 1,1-cyclopentanedicarboxylic acid 1-ethyl ester (CAS No. 54378-87-9) represents a fascinating compound with broad applications in synthetic chemistry and drug discovery. Its structural features provide a rich foundation for designing novel bioactive molecules, while its reactivity allows for diverse chemical modifications. As research continues to uncover new synthetic methodologies and biological applications, this compound is poised to play an increasingly important role in both academic research and industrial development.

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